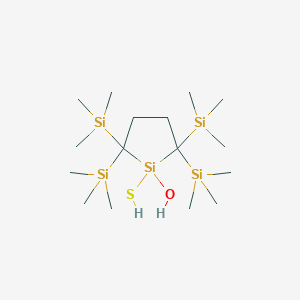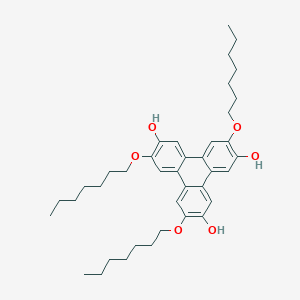![molecular formula C25H27F B14187107 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene CAS No. 921605-48-3](/img/structure/B14187107.png)
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a butyl group, a fluoro substituent, and a propylphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the butyl and propyl groups . The fluoro substituent can be introduced through halogenation reactions using reagents like fluorine gas or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro substituent to a hydrogen atom, yielding a non-fluorinated derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using fluorine gas (F2) or other halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield butylfluorobenzoic acid, while reduction can produce butylphenylbenzene.
Scientific Research Applications
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene involves its interaction with molecular targets through various pathways. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The aromatic structure allows for π-π interactions with other aromatic systems, contributing to its overall effect .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene: Similar structure with an ethynyl group instead of a butyl group.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains multiple fluoro substituents and a propyl group.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of both butyl and propyl groups, along with the fluoro substituent, provides distinct properties compared to other similar compounds.
Properties
CAS No. |
921605-48-3 |
|---|---|
Molecular Formula |
C25H27F |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H27F/c1-3-5-7-20-10-17-24(25(26)18-20)23-15-13-22(14-16-23)21-11-8-19(6-4-2)9-12-21/h8-18H,3-7H2,1-2H3 |
InChI Key |
RWIFDYRQHSCLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)


![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)

![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)

![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)

